molecular formula C13H13BrN2O2 B577963 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-34-9

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester

Cat. No. B577963
M. Wt: 309.163
InChI Key: XXRCSCXQXKJDKV-UHFFFAOYSA-N
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Description

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester is a chemical compound with the empirical formula C13H13BrN2O2 and a molecular weight of 309.16 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is O=C(OCC)C1=C(N)C2=C(C(Br)=CC(C)=C2)N=C1 . This notation provides a way to describe the structure of the molecule in a text format.


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C13H13BrN2O2, and it has a molecular weight of 309.16 .

Scientific Research Applications

Chemical Modifications and Medicinal Applications

Cinnamic Acid Derivatives in Anticancer Research : Cinnamic acid derivatives, by virtue of the reactivity of their carboxylic acid functionality, have been extensively explored for their anticancer potentials. The synthesis and biological evaluation of various cinnamoyl acids, esters, and related derivatives highlight the ongoing efforts to develop traditional as well as novel synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Carboxylic Ester Hydrolases in Biotechnology : The study of carboxylic ester hydrolases (CEHs) showcases the enzymatic breakdown of carboxylic esters into alcohol and acid, a reaction fundamental in industrial applications including bioremediation and synthesis of bioactive compounds. The understanding of CEHs’ active sites, structure, and function facilitates their use in protein engineering and potential pharmaceutical applications (Oh, Kim, & Kim, 2019).

Biodegradable Materials from Hyaluronan Esterification

Semisynthetic Resorbable Materials : Research on modified natural polymers has led to the development of biocompatible, degradable materials such as hyaluronan derivatives obtained through partial or total esterification. These materials are promising for various clinical applications due to their biocompatibility and specific biological properties, offering a range of polymers that either promote or inhibit cell adhesion (Campoccia et al., 1998).

Pharmacological Importance of Chemical Derivatives

Isoquinoline Derivatives in Therapeutics : Isoquinoline, a compound related by structural motifs to quinolines, demonstrates significant biological potentials across a spectrum of pharmacological activities, including antifungal, anti-tubercular, and anti-tumoral effects. The exploration of isoquinoline derivatives underscores the diverse therapeutic applications stemming from structural modifications of heterocyclic compounds (Danao et al., 2021).

Spin Label Amino Acids in Peptide Studies : The paramagnetic amino acid TOAC has been used in peptide synthesis and studies, showcasing the utility of chemically modified amino acids in analyzing peptide structure and dynamics. This highlights the broader relevance of chemical modifications in understanding biological molecules and developing novel biomedical applications (Schreier et al., 2012).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRCSCXQXKJDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677875
Record name Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester

CAS RN

1242260-34-9
Record name Ethyl 4-amino-8-bromo-6-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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